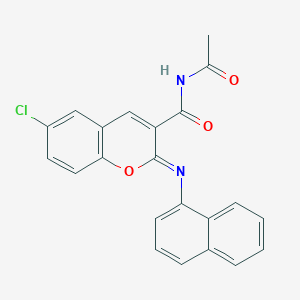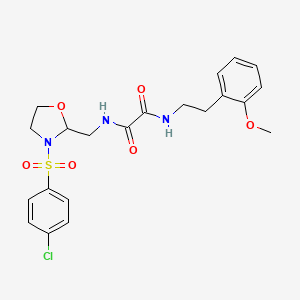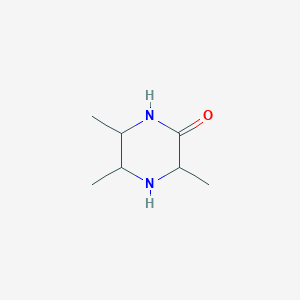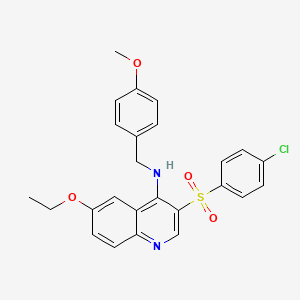
(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of chemicals that are often synthesized and characterized for their unique structural and functional properties. Research into compounds such as 3H-naphtho[2.1-b]pyran-2-carboxamides reveals their synthesis through cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3. These reactions propose the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide, highlighting the compound's role in facilitating complex chemical transformations (Nizami & Hua, 2018).
Luminescence Studies
Further exploration into metal–organic frameworks (MOFs) incorporating carboxylate-assisted ethylamide reveals the synthesis, structure, thermostability, and luminescence of such frameworks. These studies are critical for understanding the photophysical properties of compounds, which can be applied in sensing, imaging, and light-emitting devices (Sun et al., 2012).
Coordination Polymers and Sensing Applications
Coordination polymers synthesized from naphthalene-based diamides and dicarboxylates demonstrate significant luminescence. These properties are leveraged for the detection of nitro explosives and Fe(III) ions, showcasing the compound's potential in environmental monitoring and security (Das & Biradha, 2018).
Anticancer Evaluation
Although the request specifies to exclude drug-related information, it's noteworthy that derivatives of similar compounds have been evaluated for their anticancer properties. This suggests a broader applicability in medicinal chemistry for compounds with structural similarities to "(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide" (Salahuddin et al., 2014).
properties
IUPAC Name |
N-acetyl-6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13(26)24-21(27)18-12-15-11-16(23)9-10-20(15)28-22(18)25-19-8-4-6-14-5-2-3-7-17(14)19/h2-12H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWIPFYUFVZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2680981.png)

![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2680983.png)



![(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2680989.png)





![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)